molecular formula C12H21NO B068196 Cyclopentanol, 1-(octahydrocyclopenta[b]pyrrol-2-yl)-, [2S-(2-alpha-,3a-alpha-,6a-alpha-)]-(9CI) CAS No. 189273-19-6

Cyclopentanol, 1-(octahydrocyclopenta[b]pyrrol-2-yl)-, [2S-(2-alpha-,3a-alpha-,6a-alpha-)]-(9CI)

Cat. No. B068196
CAS RN: 189273-19-6
M. Wt: 195.3 g/mol
InChI Key: YHGFTJWGGDCEHX-MXWKQRLJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopentanol, 1-(octahydrocyclopenta[b]pyrrol-2-yl)-, [2S-(2-alpha-,3a-alpha-,6a-alpha-)]-(9CI) is a cyclic alcohol compound that has been widely used in scientific research. This compound has been found to have several unique properties that make it an important tool for studying various biological processes.

Mechanism of Action

The mechanism of action of Cyclopentanol is not fully understood. However, it has been found to interact with GPCRs, including dopamine D1 receptors, and inhibit their activity. This inhibition leads to downstream effects on various signaling pathways, which can be studied to understand the physiological and biochemical effects of GPCRs.
Biochemical and Physiological Effects:
Cyclopentanol has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of dopamine D1 receptors, which are involved in the regulation of various physiological processes, including movement, reward, and motivation. Cyclopentanol has also been found to inhibit the activity of other GPCRs, including adrenergic receptors, which are involved in the regulation of blood pressure and heart rate.

Advantages and Limitations for Lab Experiments

Cyclopentanol has several advantages as a tool for studying GPCRs. It is a potent antagonist of dopamine D1 receptors, making it a useful tool for studying the physiological and biochemical effects of this receptor. Cyclopentanol is also relatively easy to synthesize and has a high purity, making it a reliable tool for scientific research. However, Cyclopentanol has several limitations. It has a short half-life, which can make it difficult to study its long-term effects. Additionally, it may have off-target effects on other GPCRs, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of Cyclopentanol in scientific research. One direction is the study of its effects on other GPCRs, including adrenergic receptors. Another direction is the development of more potent and selective antagonists of GPCRs, which can be used to study their physiological and biochemical effects. Additionally, the use of Cyclopentanol in combination with other tools, such as optogenetics and calcium imaging, can provide a more comprehensive understanding of the signaling pathways involved in GPCR-mediated processes.

Synthesis Methods

Cyclopentanol can be synthesized through several methods, including the reduction of cyclopentanone with sodium borohydride or lithium aluminum hydride. Another method involves the reaction of cyclopentanone with hydrogen gas in the presence of a catalyst such as palladium on carbon. These methods have been optimized to produce high yields of Cyclopentanol with high purity.

Scientific Research Applications

Cyclopentanol has been used in scientific research as a tool for studying various biological processes. One of the most common applications of Cyclopentanol is in the study of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane proteins that play a critical role in signal transduction. Cyclopentanol has been found to be a potent antagonist of the dopamine D1 receptor, making it a useful tool for studying the physiological and biochemical effects of this receptor.

properties

CAS RN

189273-19-6

Molecular Formula

C12H21NO

Molecular Weight

195.3 g/mol

IUPAC Name

1-[(2S,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrol-2-yl]cyclopentan-1-ol

InChI

InChI=1S/C12H21NO/c14-12(6-1-2-7-12)11-8-9-4-3-5-10(9)13-11/h9-11,13-14H,1-8H2/t9-,10-,11+/m1/s1

InChI Key

YHGFTJWGGDCEHX-MXWKQRLJSA-N

Isomeric SMILES

C1CCC(C1)([C@@H]2C[C@H]3CCC[C@H]3N2)O

SMILES

C1CCC(C1)(C2CC3CCCC3N2)O

Canonical SMILES

C1CCC(C1)(C2CC3CCCC3N2)O

synonyms

Cyclopentanol, 1-(octahydrocyclopenta[b]pyrrol-2-yl)-, [2S-(2-alpha-,3a-alpha-,6a-alpha-)]- (9CI)

Origin of Product

United States

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